1-Tert-butylpyrene
Overview
Description
1-Tert-butylpyrene is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. Pyrene itself is recognized for its unique photophysical properties and its applications in various scientific fields. The addition of a tert-butyl group to the pyrene structure enhances its solubility and modifies its electronic properties, making this compound a compound of significant interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylpyrene can be synthesized through the bromination of 2-tert-butylpyrene. The process involves the use of bromine in a dichloromethane solvent at low temperatures (around -78°C) under a nitrogen atmosphere . The reaction yields 1,3-dibromo-7-tert-butylpyrene, which can be further purified and used in subsequent reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrenequinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, with bromination being a notable example.
Common Reagents and Conditions:
Bromination: Bromine in dichloromethane at low temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Brominated Derivatives: 1,3-dibromo-7-tert-butylpyrene.
Oxidized Products: Pyrenequinones and related compounds.
Scientific Research Applications
1-Tert-butylpyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-tert-butylpyrene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrophobic interactions. The tert-butyl group enhances its solubility and modifies its electronic properties, allowing it to participate in various chemical reactions and interactions. In optoelectronic applications, its ability to emit blue fluorescence is of particular interest .
Comparison with Similar Compounds
1-Bromo-7-tert-butylpyrene: Another derivative with similar properties but different reactivity due to the presence of a bromine atom.
2,7-Di-tert-butylpyrene: A compound with tert-butyl groups at different positions, affecting its reactivity and applications.
Uniqueness: 1-Tert-butylpyrene stands out due to its enhanced solubility and modified electronic properties, making it more suitable for specific applications in materials science and optoelectronics compared to its parent compound, pyrene, and other derivatives .
Properties
IUPAC Name |
1-tert-butylpyrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQPEGHHZLRXFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208216 | |
Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59527-71-8 | |
Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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